Succinimide-15N
Overview
Description
Succinimide-15N: is a nitrogen-15 labeled version of succinimide, a cyclic imide with the molecular formula C4H5NO2. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Succinimide-15N, a labeled form of Succinimide, primarily targets aspartic acid (Asp) residues in peptides and proteins . Asp residues are relatively reactive and prone to nonenzymatic isomerization .
Mode of Action
The mode of action of this compound involves a process known as nonenzymatic isomerization . This process proceeds via a five-membered-ring succinimide (Suc) intermediate . The Suc intermediate is formed via a nucleophilic attack of the main-chain amide nitrogen of the C-terminal-side adjacent residue on the side-chain carboxyl carbon of the Asp residue .
Biochemical Pathways
The biochemical pathway of this compound involves three steps: iminolization, cyclization, and dehydration . The formation of isomerized Asp residues is considered to be associated with various age-related diseases, such as cataracts and Alzheimer’s disease .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound action is the formation of isomerized Asp residues . This can alter the chemical and physical properties of Asp residues in a protein . Modification of Asp residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, some optimized geometries and reaction modes in the aqueous phase were observed that differed from those in the gas phase . Additionally, the accumulation of succinimide can be accelerated when stored at elevated temperatures .
Biochemical Analysis
Biochemical Properties
Succinimide-15N plays a significant role in biochemical reactions. It is an intermediate for asparagine deamidation in therapeutic proteins and can be readily hydrolyzed to form aspartate and iso-aspartate residues . Moreover, it plays an important role in protein degradation pathways, asparagine deamidation, and aspartic acid isomerization . The enzymes and proteins it interacts with include those involved in these pathways.
Cellular Effects
The effects of this compound on cells are primarily related to its role in protein modification. In the context of therapeutic monoclonal antibodies, succinimide formation in the Complementarity-Determining Region (CDR) can have a strong negative impact on the potency of the molecule . It influences cell function by modifying proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is involved in the formation of succinimide intermediates in protein structures, which can alter the chemical and physical properties of aspartic acid residues in a protein . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, succinimide accumulation in the CDR of a therapeutic monoclonal antibody was found to be accelerated when stored at elevated temperatures . Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is known that succinimides are used as anticonvulsant drugs, and their effects can vary based on dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in the asparagine deamidation pathway and plays a role in protein degradation pathways . It interacts with enzymes involved in these pathways, and its presence can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its biochemical properties and interactions with other molecules. While specific details on the transport and distribution of this compound are limited, it is known that succinimides do not form micelles in hydrocarbon solutions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are largely dependent on its interactions with other biomolecules. While specific details on the subcellular localization of this compound are limited, it is known that succinimides can interact with proteins in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrogenative Coupling of Diols and Amines: A manganese pincer complex catalyzes the dehydrogenative coupling of diols and amines to form cyclic imides, including succinimides.
Thermal Decomposition of Ammonium Succinate: Succinimide can be prepared by the thermal decomposition of ammonium succinate.
Lewis Acid Catalyzed Procedure: A solvent-free procedure using TaCl5-silica gel as a Lewis acid under microwave irradiation can also be employed to prepare succinimides from the corresponding anhydrides.
Industrial Production Methods: Industrial production methods for Succinimide-15N typically involve the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the nitrogen-15 isotope into the final product. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Succinimide can undergo oxidation reactions, often forming products such as maleimide.
Reduction: Reduction of succinimide can yield compounds like succinamic acid.
Substitution: Succinimide can participate in substitution reactions, where the imide nitrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Maleimide
Reduction: Succinamic acid
Substitution: Various substituted succinimides depending on the reagents used.
Scientific Research Applications
Chemistry:
Isotope Labeling: Succinimide-15N is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The nitrogen-15 isotope provides a distinct signal in NMR spectroscopy, making it useful for structural elucidation of complex molecules.
Biology:
Protein Labeling: this compound is used to label proteins and peptides, aiding in the study of protein structure and function.
Metabolic Studies: It is used in metabolic studies to trace nitrogen pathways in biological systems.
Medicine:
Drug Development: Succinimide derivatives are explored for their potential therapeutic applications, including anticonvulsant and anticancer properties.
Industry:
Material Science: this compound is used in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
Succinimide: The non-labeled version of Succinimide-15N, used in similar applications but without the benefits of isotope labeling.
Maleimide: An oxidized form of succinimide, often used in bioconjugation reactions.
N-Hydroxysuccinimide: A derivative used in peptide synthesis and protein labeling.
Uniqueness: this compound is unique due to the presence of the nitrogen-15 isotope, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled compounds.
Properties
IUPAC Name |
(115N)azolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[15NH]C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583982 | |
Record name | (~15~N)Pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32807-36-6 | |
Record name | 2,5-Pyrrolidinedione-1-15N | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32807-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~15~N)Pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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